2-(Tert-butoxy)ethane-1-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)ethane-1-sulfonamide typically involves the reaction of 2-chloroethanesulfonamide with tert-butyl alcohol in the presence of a base such as potassium tert-butoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butyl hydroperoxide and potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-(Tert-butoxy)ethane-1-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)ethane-1-sulfonamide involves its interaction with molecular targets and pathways. Sulfonamide compounds often interfere with bacterial synthesis of folic acid, a crucial component for DNA replication. This interference occurs through the inhibition of the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butoxy)ethanesulfonyl chloride
- 2-(Tert-butoxy)ethanesulfonic acid
- 2-(Tert-butoxy)ethanesulfonyl fluoride
Uniqueness
2-(Tert-butoxy)ethane-1-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it has a broader range of applications in scientific research, particularly in the synthesis of functionalized amino alcohols and chemiluminescent materials.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3S/c1-6(2,3)10-4-5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOMQHYOYDYGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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